Salicylic acid-ring-UL-14C is a radiolabeled compound derived from salicylic acid, where carbon atoms in the benzene ring are replaced with carbon-14 isotopes. This compound is primarily utilized in scientific research for tracing and studying biological processes due to its radioactive properties. The chemical formula for salicylic acid-ring-UL-14C is , and it has a molecular weight of approximately 150.23 g/mol .
Salicylic acid-ring-UL-14C is classified as a radiolabeled organic compound. It is produced through the incorporation of carbon-14 isotopes into salicylic acid, which itself is an organic compound known for its role in various biological functions and as a precursor to acetylsalicylic acid (aspirin). This compound is used extensively in pharmacology, biochemistry, and environmental studies .
The synthesis of salicylic acid-ring-UL-14C involves specific chemical reactions that introduce carbon-14 isotopes into the salicylic acid structure. The typical method includes:
The industrial production of this compound follows similar routes but requires specialized equipment to handle radioactive materials safely, ensuring worker safety and preventing contamination.
The molecular structure of salicylic acid-ring-UL-14C retains the core structure of salicylic acid, characterized by a benzene ring with hydroxyl () and carboxylic acid () functional groups. The incorporation of carbon-14 isotopes specifically occurs within the benzene ring.
Key structural data includes:
Salicylic acid-ring-UL-14C can participate in several chemical reactions similar to those of non-labeled salicylic acid:
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for salicylic acid-ring-UL-14C parallels that of non-labeled salicylic acid. It primarily functions by inhibiting enzymes involved in inflammatory processes, thus providing anti-inflammatory effects. The radiolabeling with carbon-14 allows researchers to trace its metabolic pathways within biological systems, offering insights into its interactions at the molecular level .
Salicylic acid-ring-UL-14C exhibits several notable physical and chemical properties:
These properties influence its behavior in various applications, particularly in laboratory settings where precise conditions are required for experiments.
Salicylic acid-ring-UL-14C has diverse applications across multiple scientific fields:
Uniformly labeling the aromatic ring of salicylic acid with carbon-14 (salicylic acid-ring-UL-¹⁴C) presents unique stability advantages over aliphatic or carboxyl-labeled counterparts. The delocalized π-electron system of the benzene ring provides exceptional resistance to metabolic degradation and isotopic exchange, ensuring tracer integrity during pharmacokinetic studies [2] [7]. Synthesis typically begins with universal precursors like ¹⁴C-barium carbonate (¹⁴C-BaCO₃), which undergoes conversion to key intermediates such as ¹⁴C-benzene or ¹⁴C-phenol through multi-step processes [7]. Ring-uniform labeling requires meticulous control of reaction conditions to ensure even ¹⁴C distribution across all six carbon positions, achieving specific activities of 40–50 mCi/mmol – sufficient for most detection applications despite isotopic dilution effects [5] [7].
A critical stability advantage was demonstrated in human disposition studies where ¹⁴C-meglumine salicylate (synthesized from salicylic acid-ring-UL-¹⁴C) showed no demethylation or decarboxylation, with >94% recovery of the radiolabel intact in excreted metabolites [2]. This contrasts with aliphatic-labeled analogs prone to metabolic cleavage. The strategic ring labeling also minimizes radiolysis risk compared to high-specific-activity tritium labels, extending the compound’s shelf-life [7] [9].
Table 1: Comparison of Radiolabeling Techniques for Salicylic Acid-ring-UL-¹⁴C
Labeling Strategy | Precursor | Key Intermediate | Average Yield | Specific Activity (mCi/mmol) | Metabolic Stability |
---|---|---|---|---|---|
Barium Carbonate Derivatization | ¹⁴C-BaCO₃ | ¹⁴C-Phenol | 60–75% | 40–50* | High (ring preservation) |
Potassium Cyanide Route | ¹⁴C-KCN | ¹⁴C-Benzoic Acid | 80–92% | 50–60 | High |
Direct Carboxylation | ¹⁴C-CO₂ (Grignard) | ¹⁴C-Salicylic Acid | 45–65% | 30–40 | Moderate (decarboxylation risk) |
*Lower specific activity due to isotopic dilution during multi-step synthesis
Maximizing radiochemical yield (RCY) and purity in salicylic acid-ring-UL-¹⁴C synthesis demands precise optimization of reaction parameters. Solvent selection profoundly impacts efficiency: 2-propanol enables near-quantitative yields (97.5%) in meglumine salicylate formation by facilitating proton transfer without hydrolyzing the ¹⁴C bond [2]. Temperature control is equally critical – reactions exceeding 80°C accelerate decarboxylation, while temperatures below 60°C impede conjugation kinetics.
Purification challenges arise from trace radioactive byproducts. Reverse-phase HPLC with UV-radiodetection coupling achieves >99% radiochemical purity by separating salicylic acid-ring-UL-¹⁴C from precursors like ¹⁴C-phenol or hydroxylated impurities [1] [4]. Solid-phase extraction (SPE) using C18 cartridges offers a rapid alternative, with recovery rates of 95.2 ± 2.1% reported for micro-scale preparations [1]. For carboxyl-labeled analogs prone to decarbonylation, chelation-assisted stabilization using transition metals (e.g., Cu²⁺) during synthesis reduces byproduct formation by 30–40% [7].
Table 2: Optimization Parameters for Salicylic Acid-ring-UL-¹⁴C Synthesis
Parameter | Optimal Condition | Effect on Radiolabeling | RCY Impact |
---|---|---|---|
Solvent Polarity | 2-Propanol (ε = 18) | ↑ Proton transfer efficiency; ↓ Hydrolysis | +25–30% |
Temperature | 70–75°C | ↑ Reaction kinetics; ↓ Decarboxylation | +15–20% |
Purification Method | RP-HPLC (C18, pH 2.5) | ↑ Separation of ¹⁴C-phenol impurities | Purity >99% |
Precursor Ratio | 1:1.05 (Acid:Meglumine) | ↑ Salt formation; ↓ Unreacted starting material | +12% |
SPE Sorbent | C18-functionalized silica | ↑ Recovery of polar metabolites; ↓ Matrix interference | 95.2% recovery |
Phenolic compounds exhibit divergent ¹⁴C-incorporation efficiencies based on their substitution patterns and biosynthetic pathways. Salicylic acid-ring-UL-¹⁴C synthesis via chemical routes (e.g., Kolbe-Schmitt carboxylation of ¹⁴C-phenol) achieves 62–68% RCY, outperforming plant-based biosynthesis where ¹⁴C-shikimic acid incorporation into gallic acid in Rhus leaves yields <22% [10]. This disparity highlights the efficiency advantage of synthetic methods over metabolic labeling for complex phenolics.
Metabolic stability studies reveal structure-dependent differences: glucuronidation of phenol occurs at the hydroxyl group, releasing ¹⁴CO₂ upon ring cleavage, whereas salicylic acid’s ortho-carboxyl group protects against oxidative degradation [8]. Consequently, human studies show 94.7% recovery of intact salicylic acid-ring-UL-¹⁴C metabolites versus 72–78% for simpler phenols like resorcinol [2] [8]. Radiolabeled ortho-hydroxybenzoic acids also demonstrate superior chromatographic resolution (Rₛ > 3.0) compared to meta or para isomers (Rₛ = 1.2–1.8) due to intramolecular hydrogen bonding, simplifying analytical purification [1] [4].
Table 3: ¹⁴C Incorporation Efficiencies in Phenolic Compounds
Compound | Labeling Position | Synthesis Method | RCY (%) | Metabolic Stability (Recovery %) | Key Challenge |
---|---|---|---|---|---|
Salicylic acid | Ring-UL | Kolbe-Schmitt carboxylation | 62–68 | 94.7 ± 1.5 (48 hr) | Decarboxylation side-reactions |
Phenol | Ring-UL | Catalytic hydrogenation | 55–60 | 78 ± 3.2 | Oxidative ring cleavage |
Gallic acid | Carboxyl | Plant biosynthesis | 18–22 | Not reported | Low yield; complex purification |
Meglumine salicylate | Glucitol ring | Alcohol condensation | 97.5 | 21.3 (urine); 72.4 (feces) | N-demethylation risk |
4-Acetamidophenol | Ring-UL | Acetylation of ¹⁴C-aminophenol | 70–75 | 83 ± 2.1 | Hydrolysis to toxic quinone metabolites |
Advances in precursor-directed biosynthesis show promise for complex phenolics: feeding Rhus succedanea with ¹⁴C-phenylalanine improves gallic acid yield to 34% by bypassing rate-limiting shikimate pathway steps [10]. However, chemical synthesis remains preferred for salicylic acid-ring-UL-¹⁴C due to scalability and superior control over specific activity.
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0